5-氰基四唑

描述

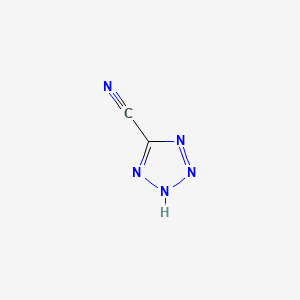

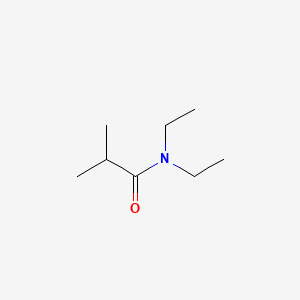

5-Cyanotetrazole is an organic compound with the formula C2HN5 . It is a white solid that can be obtained both in anhydrous and hydrated forms . The molecule is planar .

Synthesis Analysis

The most convenient route for its preparation (and also other substituted tetrazoles) is the 1,3-dipolar cycloaddition reaction of azides with nitriles . Pure 5-cyanotetrazole is prepared by treating a hydrazonic acid with cyanogen .Molecular Structure Analysis

The structure of these complexes consists of a central metal atom bonded to a surrounding array of molecules or anions (ligands or complexing agents) . The structure of such compounds enables changes of the physical, chemical, and explosive properties in a relatively wide range by altering the number and type of the ligands, the type of cation, the anion, or the coordinating metal .Chemical Reactions Analysis

The reaction conditions influence the composition of the final product . The formation of side products 5,5′-bitetrazole or 5-carboxyamidetetrazole is possible with this reaction . The metallic salts of 5-cyanotetrazole can be prepared when metallic azides are used instead of hydrazonic acid in the presence of sulfur dioxide .Physical And Chemical Properties Analysis

The structure of such compounds enables changes of the physical, chemical, and explosive properties in a relatively wide range by altering the number and type of the ligands, the type of cation, the anion, or the coordinating metal .科学研究应用

反应性和衍生物

- 与水和羟胺的反应性:5-氰基四唑在用硝酸和盐酸羟胺处理时表现出显着的反应性,导致形成各种化合物,包括四唑-5-甲酰胺及其肟。这些化合物表现出有趣的热行为,对冲击、摩擦和静电放电敏感,这使得它们与高能材料的研究相关 (Fischer 等人,2012 年)。

结构研究和配位化学

- 铜(II)配合物和配位聚合物:5-氰基四唑已被用于合成各种铜(II)配合物和配位聚合物。这些结构展示了 5-氰基四唑多样的配位能力,从 1D 链基序到 2D 层状结构,并提供了对磁性相互作用和反铁磁自旋配对现象的见解 (Szafranowska & Beck, 2013)。

高能材料开发

- 高能富氮盐的合成:利用 5-氰基四唑作为起始原料,合成了一系列含有 5-氰基四唑阴离子的富氮盐。这些盐的特点是产率高、化学和光谱性质好、热稳定性好、对冲击和摩擦敏感。由于其高氮含量和预测的爆速和压力,它们显示出在高能材料中的应用潜力 (Crawford 等人,2011 年)。

作用机制

The metal atom in the coordination compound plays two roles: it serves as a bonding element for ligands and ions, and it influences (catalyzes) the burning rate . Burning rate affects the ability of a substance to undergo deflagration to detonation transition (DDT) and therefore directly influences initiating efficiency .

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

2H-tetrazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HN5/c3-1-2-4-6-7-5-2/h(H,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDZEXUCUNHQIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00225433 | |

| Record name | 5-Cyanotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74418-40-9 | |

| Record name | 5-Cyanotetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074418409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Cyanotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-Oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B1619254.png)

![Bicyclo[2.2.2]octan-1-ol](/img/structure/B1619259.png)

![[1,3]Thiazolo[4,5-f][1,3]benzothiazole-2,6-diamine](/img/structure/B1619270.png)

![Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]-](/img/structure/B1619273.png)

![3-tert-Butyl-4H-indeno[1,2-c]isoxazol-4-one](/img/structure/B1619276.png)